![molecular formula C23H22N4OS B2662163 3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one CAS No. 882748-23-4](/img/structure/B2662163.png)
3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one
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Description
“3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C23H22N4OS . It is a derivative of 1,3-dihydro-2H-indol-2-ones, which are reported to exhibit a wide variety of biodynamic activities such as antituberculer, anti HIV, fungicidal, antibacterial, anticonvulsant .
Synthesis Analysis
The synthesis of various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives has been reported using one pot multicomponent-Biginelli reaction via CaCl(2) catalyst .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The IUPAC Standard InChI for this compound is InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7 (6)9-8/h1-4H,5H2, (H,9,10) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases. For instance, the molecular weight of this compound is 133.1473 . More detailed information about its physical and chemical properties can be found on the PubChem database .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been studied for their anticancer activity . Their ability to bind with high affinity to multiple receptors could be helpful in developing new cancer treatments .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . Their ability to inhibit the replication of the virus could be beneficial in managing the disease.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This could make them useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This could make them effective in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . Their antitubercular activity could be beneficial in managing this infectious disease.
Antidiabetic Activity
Indole derivatives have demonstrated potential in the treatment of diabetes . Their antidiabetic activity could be useful in managing blood sugar levels.
These are just a few of the many potential applications of indole derivatives. It’s important to note that while these compounds have shown promise in these areas, further research is needed to fully understand their mechanisms of action and potential side effects .
properties
IUPAC Name |
(3E)-3-[[2-(4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-22-20(19-8-4-5-9-21(19)25-22)14-18-15-24-23(29-18)27-12-10-26(11-13-27)16-17-6-2-1-3-7-17/h1-9,14-15H,10-13,16H2,(H,25,28)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMNOQBFXRPRE-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=C4C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)/C=C/4\C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one |
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